
2-(Azetidin-1-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-1-yl)benzaldehyde is a chemical compound that features an azetidine ring attached to a benzaldehyde moiety Azetidine is a four-membered nitrogen-containing heterocycle, and benzaldehyde is an aromatic aldehyde
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of azetidine with benzaldehyde under specific conditions. For instance, the condensation reaction between azetidine and benzaldehyde can be catalyzed by acids or bases to form the desired product. Additionally, microwave irradiation and the use of catalysts such as molecular iodine can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can facilitate the efficient production of this compound on an industrial scale.
化学反应分析
Types of Reactions
2-(Azetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the azetidine ring under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(Azetidin-1-yl)benzoic acid.
Reduction: Formation of 2-(Azetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted azetidine derivatives.
科学研究应用
2-(Azetidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Azetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzaldehyde moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
相似化合物的比较
Similar Compounds
2-Azetidinone: Known for its β-lactam structure and significant biological activities, including antibacterial properties.
3-Chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide: Exhibits anticonvulsant activity and is structurally related to 2-(Azetidin-1-yl)benzaldehyde.
2-Azetidinones Clubbed with Quinazolinone: Evaluated for antimicrobial and anticancer activities.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2-(azetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H11NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-11/h1-2,4-5,8H,3,6-7H2 |
InChI 键 |
HTCQQQZGNOHIGB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C2=CC=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


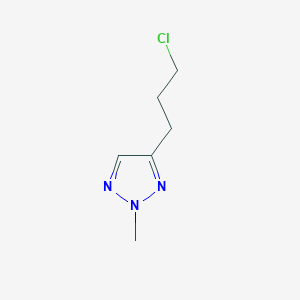
![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)

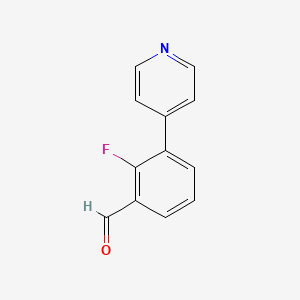
![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
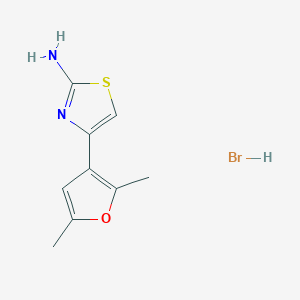

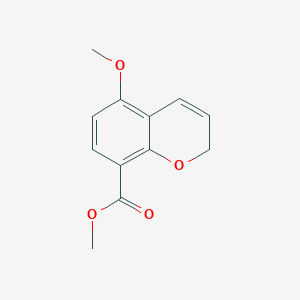
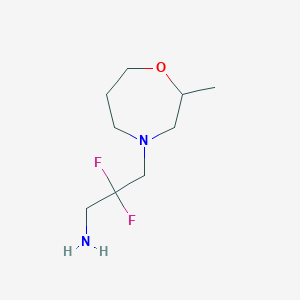
![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)
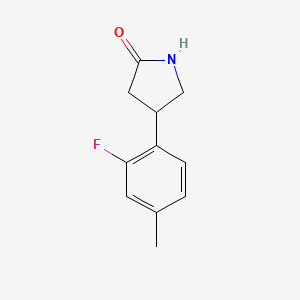
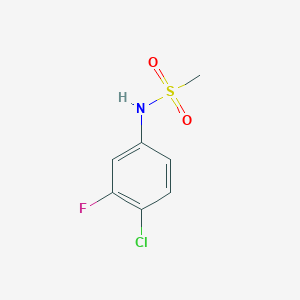
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
